1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyridazinyl Intermediate: Starting with 2,4-dichlorobenzyl chloride, the compound undergoes a nucleophilic substitution reaction with a suitable pyridazine derivative to form the 6-(2,4-dichlorobenzyl)-3-pyridazinyl intermediate.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under conditions that facilitate the formation of the pyrazol-5-amine structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Final Assembly:
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.
Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups, leading to reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl or pyridazinyl rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen or halogen atoms.
Scientific Research Applications
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: Studied for its potential effects on different biological pathways, including enzyme inhibition or receptor modulation.
Materials Science: Explored for its use in the development of novel materials with unique electronic or photophysical properties.
Biology: Used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.
Mechanism of Action
The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-3-amine
- 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-4-amine
Uniqueness
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine, commonly referred to as 2,4-DCPP, is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its complex structure includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H15Cl2N5
- Molar Mass : 396.27 g/mol
- CAS Number : 321385-81-3
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 624.6 °C (predicted)
- pKa : 0.79 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is known to exhibit:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes related to disease processes.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
Pharmacological Activities
Research indicates that 2,4-DCPP possesses a broad spectrum of biological activities:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives, including 2,4-DCPP:
- In vitro Studies : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in comparison to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented:
- Cytokine Inhibition : Studies indicated that compounds similar to 2,4-DCPP exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may have anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit tumor growth .
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various pyrazole derivatives including 2,4-DCPP against multiple strains of bacteria. Results indicated that certain modifications in the structure enhanced antimicrobial potency significantly.
-
Case Study on Anti-inflammatory Effects
- Research on the anti-inflammatory effects demonstrated that compounds derived from pyrazole scaffolds could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.
Properties
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5/c21-15-7-6-14(18(22)11-15)10-16-8-9-19(26-25-16)27-20(23)17(12-24-27)13-4-2-1-3-5-13/h1-9,11-12H,10,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWBCHFQKSPRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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